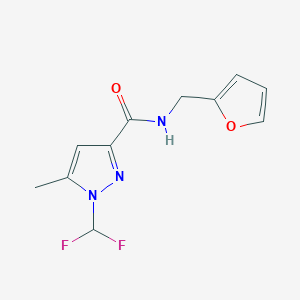![molecular formula C23H18FN3O2 B10936666 [3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10936666.png)
[3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a fluorophenyl group, a phenyl group, and an isoxazolo[5,4-b]pyridine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the fluorophenyl and phenyl groups. Common reagents used in these reactions include fluorobenzene, phenylhydrazine, and pyridine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **[4-FLUOROPHENYL]-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL](1-PYRROLIDINYL)METHANONE
- **3-(4-FLUOROPHENYL)-5-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE
- **3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-3-YLMETHANONE
Uniqueness
The uniqueness of 3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H18FN3O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C23H18FN3O2/c24-17-10-8-16(9-11-17)21-20-18(23(28)27-12-4-5-13-27)14-19(25-22(20)29-26-21)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2 |
InChI Key |
ILOHETGRSQGNCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}-4-methylbenzenesulfonamide](/img/structure/B10936592.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B10936600.png)
![6-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936607.png)
![1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936614.png)
![1-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B10936619.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B10936627.png)
![(5Z)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10936628.png)
![5-[(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10936630.png)
![N~2~-(2-Adamantyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10936643.png)

![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10936652.png)
![1-[3-(dimethylamino)propyl]-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B10936653.png)
![4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10936659.png)
